

Application Notes and Protocols for Pacritinib in In Vitro Cell Culture

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Introduction

Pacritinib (also known as SB1518) is a potent and selective inhibitor of Janus Kinase 2 (JAK2) and Fms-Like Tyrosine Kinase-3 (FLT3).[1][2] It demonstrates high potency against both wild-type JAK2 and its mutant form, JAK2V617F, which is frequently found in myeloproliferative neoplasms.[1][3] Additionally, Pacritinib effectively inhibits FLT3, including its internal tandem duplication (ITD) and D835Y mutations, which are common in Acute Myeloid Leukemia (AML). [1][4][5] Its mechanism of action involves the blockade of downstream signaling pathways, including STAT, MAPK, and PI3K, leading to cell cycle arrest and apoptosis in susceptible cell lines.[1][6] These characteristics make Pacritinib a valuable tool for in vitro research into hematological malignancies and other diseases driven by dysregulated JAK2 or FLT3 signaling.

This document provides detailed protocols for the solubilization and preparation of **Pacritinib** for use in cell culture experiments, ensuring reliable and reproducible results for researchers, scientists, and drug development professionals.

Mechanism of Action: JAK/STAT and FLT3 Signaling Inhibition

Pacritinib exerts its therapeutic effects by inhibiting key signaling pathways involved in cell proliferation and survival. The dysregulation of the JAK-STAT pathway, often due to mutations like JAK2 V617F, is a critical factor in myeloproliferative disorders.[4] **Pacritinib** also targets

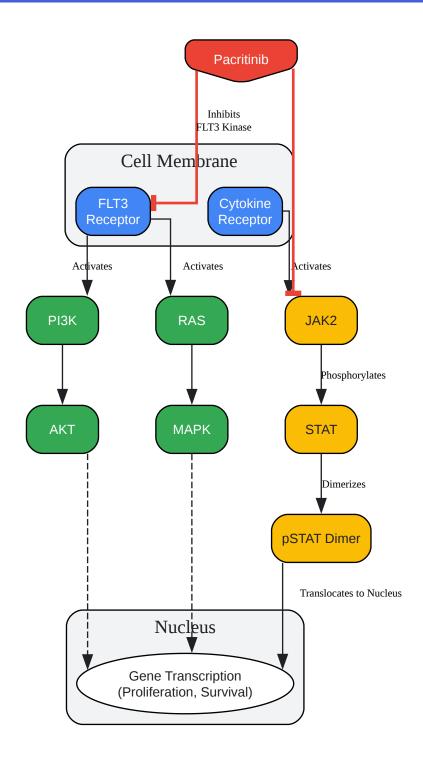






FLT3, a receptor tyrosine kinase whose mutations are linked to poor prognosis in AML.[4] The dual inhibition of JAK2 and FLT3 provides a broad spectrum of action.[4]







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